molecular formula C16H22N2O2 B14153593 5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] CAS No. 5806-23-5

5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]

Cat. No.: B14153593
CAS No.: 5806-23-5
M. Wt: 274.36 g/mol
InChI Key: NTQRKDJFPIIDQC-UHFFFAOYSA-N
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Description

5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane]: is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a benzazepine ring fused with a cyclohexane ring, along with methyl and nitro substituents. The molecular formula of this compound is C16H22N2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzazepine ring.

    Introduction of the Nitro Group: Nitration of the benzazepine ring is carried out using a nitrating agent such as nitric acid.

    Spirocyclization: The spirocyclization step involves the formation of the spiro linkage between the benzazepine and cyclohexane rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of 5-Methyl-8-amino-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane].

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cycloheptane]
  • 8-Nitro-5-methyl-1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1’-cycloheptane]

Uniqueness

5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] is unique due to its specific spiro linkage and the presence of both methyl and nitro substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

5806-23-5

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-methyl-8-nitrospiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane]

InChI

InChI=1S/C16H22N2O2/c1-12-10-16(7-3-2-4-8-16)17-11-13-9-14(18(19)20)5-6-15(12)13/h5-6,9,12,17H,2-4,7-8,10-11H2,1H3

InChI Key

NTQRKDJFPIIDQC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)NCC3=C1C=CC(=C3)[N+](=O)[O-]

solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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